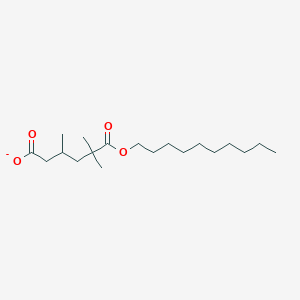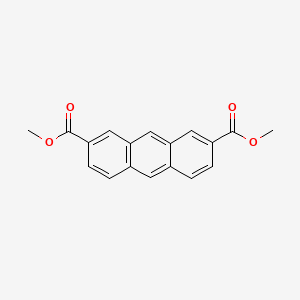
Dimethyl anthracene-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl anthracene-2,7-dicarboxylate is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications . This compound, in particular, has garnered attention due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of dimethyl anthracene-2,7-dicarboxylate typically involves the esterification of anthracene-2,7-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Análisis De Reacciones Químicas
Dimethyl anthracene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the anthracene ring. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl anthracene-2,7-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dimethyl anthracene-2,7-dicarboxylate involves its interaction with molecular targets through its aromatic ring system. The compound can undergo photoinduced electron transfer reactions, making it useful in photodynamic therapy. It can also interact with biological macromolecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Dimethyl anthracene-2,7-dicarboxylate can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its fluorescent properties and used in similar applications.
Anthracene-2,3-dicarboxaldehyde: Used in organic synthesis and as a precursor for other derivatives.
7,12-Dimethylbenz[a]anthracene: A potent carcinogen used in cancer research. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Número CAS |
90287-28-8 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
dimethyl anthracene-2,7-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-5-3-11-7-12-4-6-14(18(20)22-2)9-16(12)10-15(11)8-13/h3-10H,1-2H3 |
Clave InChI |
BZWGDJMADRJDDD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC3=C(C=CC(=C3)C(=O)OC)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





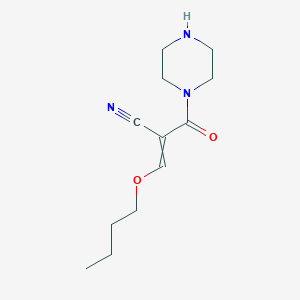
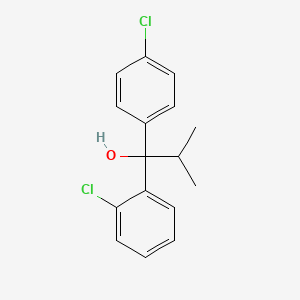
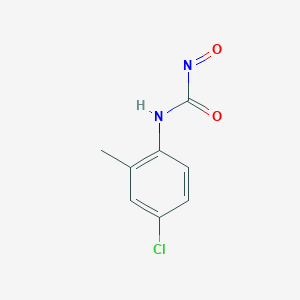
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

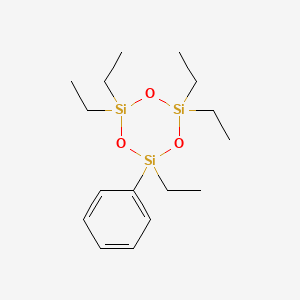
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
